molecular formula C19H28N2O2 B4440422 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide

1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide

货号 B4440422
分子量: 316.4 g/mol
InChI 键: NZXSINFPHHCGIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B cell receptor (BCR) signaling, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.

作用机制

BTK is a key signaling molecule in BCR signaling, which is critical for the survival and proliferation of B cells. Upon binding of antigen to the BCR, BTK is activated and initiates a signaling cascade that ultimately leads to the activation of downstream transcription factors and cell survival pathways. 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide selectively inhibits BTK activity, thereby blocking BCR signaling and inducing apoptosis in B cells.
Biochemical and Physiological Effects:
In preclinical studies, 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has been shown to induce apoptosis and inhibit proliferation of B cells in a dose-dependent manner. 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has also been shown to inhibit the activation of downstream signaling pathways, including AKT and ERK. In addition, 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

实验室实验的优点和局限性

One of the main advantages of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has also shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies. However, one limitation of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several potential future directions for the development of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide. One area of interest is the combination of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide with other anti-cancer agents, such as venetoclax or checkpoint inhibitors. Another area of interest is the evaluation of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide in other B cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Finally, the development of more potent and selective BTK inhibitors may provide additional therapeutic options for patients with B cell malignancies.

科学研究应用

1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has shown potent inhibition of BTK activity, resulting in decreased proliferation and survival of B cells. 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

属性

IUPAC Name

1-[3-(4-tert-butylphenyl)propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)16-7-4-14(5-8-16)6-9-17(22)21-12-10-15(11-13-21)18(20)23/h4-5,7-8,15H,6,9-13H2,1-3H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXSINFPHHCGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。